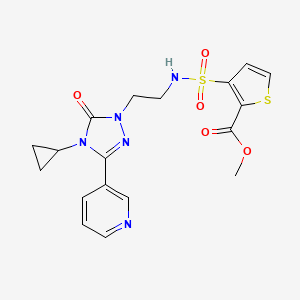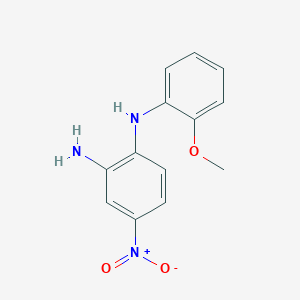
5-Anilino-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Anilino-1,3-thiazole-4-carboxylic acid is a derivative of thiazolecarboxylic acids . Thiazolecarboxylic acids are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group or a derivative thereof .
Synthesis Analysis
The synthesis of 5-Anilino-1,3-thiazole-4-carboxylic acid and its derivatives involves various methods. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of active methylene isocyanides such as tosylmethyl isocyanide, ethyl isocyanoacetate, and arylmethyl isocyanides with methyl arene- and hetarenecarbodithioates .Molecular Structure Analysis
The molecular structure of 5-Anilino-1,3-thiazole-4-carboxylic acid is characterized by a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The molecular formula is C10H8N2O2S .Chemical Reactions Analysis
Thiazoles, including 5-Anilino-1,3-thiazole-4-carboxylic acid, are characterized by significant pi-electron delocalization and have some degree of aromaticity . They undergo various reactions, including condensation with oximes, anhydrides, and potassium thiocyanate (KSCN) to provide thiazoles .Physical And Chemical Properties Analysis
5-Anilino-1,3-thiazole-4-carboxylic acid is a derivative of thiazole, which is a pale yellow liquid with a pyridine-like odor . The molecular weight of 5-Anilino-1,3-thiazole-4-carboxylic acid is 220.252 .科学的研究の応用
Synthesis and Anticancer Activity
5-Anilino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activities. For instance, Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds, including thiazole-thiophene hybrids, which exhibited good inhibitory activity against several cancer cell lines. This research highlights the compound's role in the development of new anticancer agents (Atta & Abdel‐Latif, 2021).
Heterocyclic Compound Synthesis
Thiazolecarboxylic acid derivatives, closely related to 5-Anilino-1,3-thiazole-4-carboxylic acid, have been synthesized for potential use in various scientific and industrial applications. Dovlatyan et al. (2004) focused on the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid, leading to derivatives that could have applications in the development of new materials or pharmaceutical compounds (Dovlatyan et al., 2004).
Green Chemistry Approaches
The synthesis of 4-thiazolidinone-5-carboxylic acid and its derivatives has been explored through green chemistry approaches, underscoring the environmental benefits and cost-effectiveness of such methodologies. Shaikh et al. (2022) introduced a green protocol for synthesizing these compounds using deep eutectic solvents, which are less harmful to the environment and offer an efficient alternative to traditional solvents (Shaikh et al., 2022).
Antimicrobial and Antifungal Applications
Compounds derived from 5-Anilino-1,3-thiazole-4-carboxylic acid have shown promising antimicrobial and antifungal activities. For example, new functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines synthesized from carboxylic acid derivatives exhibited significant biological activities, suggesting their potential use in developing new antimicrobial and antifungal agents (Peterlin-Mašič et al., 2000).
Corrosion Inhibition
Additionally, heterocyclic compounds based on 5-Anilino-1,3-thiazole-4-carboxylic acid derivatives have been investigated for their potential as corrosion inhibitors. Quraishi and Sardar (2003) synthesized thiadiazoline derivatives showing effective corrosion inhibition in mild steel within acidic solutions, indicating the compound's utility in protecting industrial materials (Quraishi & Sardar, 2003).
特性
IUPAC Name |
5-anilino-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-10(14)8-9(15-6-11-8)12-7-4-2-1-3-5-7/h1-6,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFOSULVDZRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Anilino-1,3-thiazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)


![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)
![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2531264.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2531270.png)
![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)

![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)